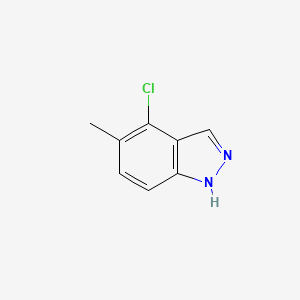

4-chloro-5-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXGTDAHAAPERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Pharmaceutical Potential

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-methyl-1H-indazole, a substituted indazole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages extensive data from the well-characterized parent compound, 4-chloro-1H-indazole, to project the chemical properties, spectroscopic signature, and a viable synthetic route for the target compound. The indazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide is intended to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1] Its structure, consisting of a fused benzene and pyrazole ring, serves as a bioisostere for indole, enabling it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[3] The therapeutic versatility of the indazole nucleus stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

Substitutions on the indazole ring system allow for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a chlorine atom, as seen in 4-chloro-1H-indazole, can enhance binding affinity through halogen bonding and improve metabolic stability. The further addition of a methyl group, as in the case of this compound, is anticipated to modulate lipophilicity and steric interactions with target proteins. This guide will focus on this specific, yet underexplored, derivative, providing a predictive but scientifically grounded profile.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The introduction of a methyl group to the aromatic ring is expected to have a modest impact on the physical properties of the molecule. The methyl group, being nonpolar, will slightly increase the molecular weight and is likely to decrease the melting point due to a disruption in crystal lattice packing compared to the unsubstituted analog. The boiling point is expected to increase slightly due to the larger molecular surface area.

| Property | 4-chloro-1H-indazole (Experimental) | This compound (Predicted) |

| CAS Number | 13096-96-3[4][5] | Not Assigned |

| Molecular Formula | C₇H₅ClN₂[4][5] | C₈H₇ClN₂ |

| Molecular Weight | 152.58 g/mol [4][5] | 166.61 g/mol |

| Melting Point | 155-160 °C[4] | 145-155 °C |

| Boiling Point | 309.5 °C at 760 mmHg[] | ~315-325 °C at 760 mmHg |

| Appearance | Solid[4][5] | Solid |

Predicted Spectroscopic Data

The spectroscopic data for this compound can be extrapolated from the known spectrum of 4-chloro-1H-indazole.[7] The primary changes in the ¹H NMR spectrum will be the appearance of a singlet for the methyl protons and altered splitting patterns and chemical shifts for the aromatic protons.

¹H NMR (400 MHz, CDCl₃) - 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H).[7]

Predicted ¹H NMR (400 MHz, CDCl₃) - this compound:

-

H3: ~δ 8.1 ppm (s)

-

H6: ~δ 7.1 ppm (d, J ≈ 8 Hz)

-

H7: ~δ 7.2 ppm (d, J ≈ 8 Hz)

-

NH: Broad singlet, concentration dependent

-

CH₃: ~δ 2.4 ppm (s)

Predicted ¹³C NMR (100 MHz, CDCl₃) - this compound: The carbon signals will be shifted due to the electronic effects of the methyl group. The methyl carbon itself will appear around 20-25 ppm. The aromatic carbon signals will be adjusted based on standard substituent chemical shift increments.

Proposed Synthesis Protocol

A robust and efficient synthesis of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline.[7][8] This methodology can be logically adapted to produce this compound by selecting an appropriate starting material. The key to this synthesis is the diazotization of an aniline derivative, followed by an intramolecular cyclization.

The proposed starting material for the synthesis of this compound is 3-chloro-2,6-dimethylaniline . The reaction proceeds through the formation of an N-acetylated intermediate, followed by diazotization and cyclization, and subsequent deprotection.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Acetylation of 3-chloro-2,6-dimethylaniline

-

To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1 equivalent) and chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour. The product, N-(3-chloro-2,6-dimethylphenyl)acetamide, can be carried forward without purification.

Step 2: Diazotization and Cyclization

-

Heat the reaction mixture from Step 1 to 60 °C.

-

Add isopentyl nitrite (2 equivalents) and stir the reaction overnight at 60 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Deprotection

-

Cool the reaction mixture to 0 °C and add a mixture of water and tetrahydrofuran (THF).

-

Add lithium hydroxide (LiOH, 7 equivalents) and stir at 0 °C for 3 hours.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electronic properties of the heterocyclic ring system and its substituents.

-

N-H Acidity and Alkylation/Acylation: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile and can be readily alkylated or acylated at the N1 position.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The chloro group is deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. Their combined effects will influence the regioselectivity of further substitutions.

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions.[4] It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery

While there are no specific patented applications for this compound, its structural motifs are present in a variety of biologically active compounds. The 4-chloro-indazole core is an important building block for several kinase inhibitors and other therapeutic agents.[8][9] The addition of the 5-methyl group provides a handle for modifying the compound's interaction with the target's binding pocket, potentially leading to improved potency or selectivity.

This molecule is a prime candidate for inclusion in screening libraries for a variety of targets, including but not limited to:

-

Protein kinases (e.g., VEGFR, c-Met)

-

Poly (ADP-ribose) polymerase (PARP)

-

Serotonin receptors (e.g., 5-HT₃)

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for 4-chloro-1H-indazole, the following precautions are advised.[4][5]

-

Hazard Classification: Expected to be toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][5] May cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Caption: Key safety and handling considerations.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging data from the parent compound, 4-chloro-1H-indazole, and established chemical principles, researchers are well-equipped to incorporate this molecule into their drug discovery programs. The continued exploration of substituted indazoles is a testament to their enduring importance in the development of novel therapeutics.

References

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic Hydrocarbons - Arenes - Electrophilic substitution reactions - CHLORINATION & BROMINATION. Retrieved January 5, 2026, from [Link]

-

abcr Gute Chemie. (n.d.). AB468885 | CAS 13096-96-3. Retrieved January 5, 2026, from [Link]

-

Qu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4455. Retrieved January 5, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. Retrieved January 5, 2026, from [Link]

-

Boron Molecular. (n.d.). 4-Chloro-1H-indazole. Retrieved January 5, 2026, from [Link]

-

Alchem Pharmtech. (n.d.). CAS 13096-96-3 | 4-Chloro-1H-indazole. Retrieved January 5, 2026, from [Link]

-

HS Chemicals. (n.d.). 1H-Indazole, 4-chloro-. Retrieved January 5, 2026, from [Link]

-

Demchenko, A. M., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(34), 9115-9123. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved January 5, 2026, from [Link]

-

Kim, D., & Park, Y. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2345-2354. Retrieved January 5, 2026, from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. Retrieved January 5, 2026, from [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. Retrieved January 5, 2026, from [Link]

-

Sarma, J. A. R. P., & Desiraju, G. R. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Journal of the Chemical Society, Chemical Communications, (19), 145-147. Retrieved January 5, 2026, from [Link]

-

Nijegorodov, N., et al. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 188-194. Retrieved January 5, 2026, from [Link]

-

Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 545-565. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 5, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1H-indazole 97 13096-96-3 [sigmaaldrich.com]

- 5. 4-Chloro-1H-indazole AldrichCPR 13096-96-3 [sigmaaldrich.com]

- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-chloro-5-methyl-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-chloro-5-methyl-1H-indazole. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from its structural analogs, predictive modeling, and established principles of physical organic chemistry to offer a robust profile for researchers. This guide is designed to be a foundational resource, enabling scientists to anticipate the behavior of this compound in various experimental settings and providing detailed protocols for its empirical characterization.

Introduction to the Indazole Scaffold and this compound

The indazole ring system, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of substituted indazoles are of paramount importance as they govern solubility, membrane permeability, and target-binding interactions, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

This compound is a specific derivative of the indazole core. The introduction of a chloro group at the 4-position and a methyl group at the 5-position is expected to significantly influence its electronic distribution, lipophilicity, and steric profile compared to the parent indazole. Understanding these characteristics is the first step in unlocking its potential in drug discovery and materials science.

Molecular Structure and Core Properties

The foundational properties of this compound are derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | PubChem CID 15278608 |

| IUPAC Name | This compound | PubChem CID 15278608 |

| Molecular Weight | 166.61 g/mol | Calculated |

| Canonical SMILES | CC1=CC2=C(C=NN2)C=C1Cl | PubChem CID 15278608 |

| InChI Key | Not Available | - |

digraph "4_chloro_5_methyl_1H_indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; N2 [label="N", pos="-0.5,1.2!"]; C3 [label="C", pos="-1.0,0!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="-0.5,-1.2!"]; C6 [label="C", pos="-1.5,-0.6!"]; C7 [label="C", pos="-1.5,0.6!"]; Cl [label="Cl", pos="1.5,-1.8!"]; C_methyl [label="C", pos="-1.0,-2.4!"]; H_N1 [label="H", pos="1.0,1.8!"]; H3[label="H", pos="-1.8, -0.1!"]; H6[label="H", pos="-2.3, -1.0!"]; H7 [label="H", pos="-2.3, 1.0!"]; H_methyl1 [label="H", pos="-0.5, -3.0!"]; H_methyl2 [label="H", pos="-1.5, -3.0!"]; H_methyl3 [label="H", pos="-1.8, -2.2!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- N1; C3a -- C7; C4 -- Cl; C5 -- C_methyl; N1 -- H_N1; C3 -- H3; C6 -- H6; C7 -- H7; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3;

}

Caption: Chemical structure of this compound.

Predicted and Inferred Physicochemical Properties

In the absence of direct experimental data, the following properties are predicted based on computational models and inferred from structurally similar compounds. These values should be considered as estimates and validated experimentally.

| Property | Predicted/Inferred Value | Basis for Estimation & Expert Insights |

| Melting Point (°C) | 160 - 180 | The melting point of 4-chloro-1H-indazole is reported to be in the range of 155-160 °C. The addition of a methyl group generally has a variable effect on the melting point, but a slight increase is anticipated due to increased molecular weight and potential for enhanced crystal packing. |

| Boiling Point (°C) | ~417.7 ± 45.0 | Predicted for a similar structure, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]. This value is likely an overestimation for this compound due to the higher molecular weight of the predicted compound. A more reasonable estimate would be in the range of 350-400 °C.[1] |

| pKa | Acidic (NH): ~13-14 Basic (N2): ~1-2 | The pKa of the N-H proton in indazoles is typically around 13.86. The electron-withdrawing nature of the chloro group may slightly decrease this value. The basicity of the pyrazolic nitrogen is generally low in indazoles (pKa of protonated indazole is ~1.3). |

| LogP | ~2.5 - 3.5 | The parent indazole has a LogP of approximately 1.8. The addition of a chloro group (hydrophobic) and a methyl group (hydrophobic) will increase the lipophilicity, thus increasing the LogP value. |

| Aqueous Solubility | Poorly soluble | Given the predicted LogP and the crystalline nature of similar compounds, the aqueous solubility is expected to be low. Increased lipophilicity from the chloro and methyl groups will decrease water solubility compared to the parent indazole. |

Spectroscopic Profile: An Analytical Framework

The structural elucidation of this compound will rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of related indazole derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of substituted indazoles.[2][3][4][5]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The aromatic protons will appear as a complex splitting pattern in the range of δ 7.0-8.5 ppm. The methyl protons will likely appear as a singlet around δ 2.3-2.6 ppm. The N-H proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The aromatic carbons will resonate in the region of δ 110-145 ppm. The methyl carbon will appear upfield, typically around δ 15-25 ppm. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms will be significantly influenced by their electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed around 2850-3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be present in the 1450-1650 cm⁻¹ region.

-

C-Cl Stretch: A sharp absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 166.61 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for indazoles involve the loss of N₂, HCN, and cleavage of the substituents from the aromatic ring.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the key physicochemical properties of this compound, the following standard laboratory protocols are provided.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[6][7][8][9]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube, heating source (e.g., Bunsen burner or heating mantle).

Procedure (Micro Method):

-

Place a small amount of the liquid sample (0.5-1 mL) into a small test tube.

-

Seal one end of a capillary tube and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus gently in a Thiele tube or an oil bath.

-

A stream of bubbles will emerge from the capillary tube as the liquid boils.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10][11][12][13][14]

pKa Determination by Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the compound is 50% ionized.[15][16][17][18][19]

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Prepare a dilute solution of this compound in a suitable co-solvent if its aqueous solubility is low (e.g., methanol-water mixture).

-

To determine the acidic pKa (N-H), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (N2), titrate a solution of the compound (first acidified with a known excess of strong acid) with a standardized solution of a strong base.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Determination by Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus: Vials with screw caps, shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer).

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[20][21][22][23][24]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the indazole ring system and its substituents.

-

Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The lone pair of electrons on the N2 atom imparts weak basicity to the molecule.

-

Electrophilic Substitution: The benzene ring of the indazole system can undergo electrophilic aromatic substitution. The directing effects of the chloro and methyl groups, as well as the pyrazole ring, will influence the position of substitution.

-

Nucleophilic Substitution: The chlorine atom at the 4-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for activated aromatic systems.

-

Stability: Indazoles are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong oxidizing and reducing agents. It is recommended to store the compound in a cool, dry, and dark place.

Conclusion

This technical guide provides a detailed physicochemical profile of this compound, drawing upon predictive methods and data from analogous structures. The provided experimental protocols offer a clear path for researchers to empirically validate these properties. A thorough understanding of these fundamental characteristics is essential for the rational design of experiments and the successful application of this compound in drug discovery and other scientific endeavors.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). Boiling Point Determination (Repaired) | PDF. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Teixeira, F. C., et al. (2010).

- van der Watt, J. G., & Grove, J. J. (2013). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 43(4), 204-214.

- Avdeef, A., & Tsinman, O. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 4(2), 127-147.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Claramunt, R. M., et al. (1995). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(8), 678-686.

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

-

MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (2006, March 1). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

-

PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

Justia Patents. (2021, April 6). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of Some 4- and 5-Substituted Derivatives of Benzoselenadiazoles. Retrieved from [Link]

-

European Patent Office. (2017, April 25). SYNTHESIS OF INDAZOLES. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

PubMed Central. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

- 1. 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine CAS#: 1006472-80-5 [m.chemicalbook.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. enamine.net [enamine.net]

A Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Intermediate

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its unique bioisosteric relationship with purines and indoles allows for potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, yet under-documented derivative: 4-chloro-5-methyl-1H-indazole . While direct commercial listings and a dedicated CAS number for this compound are not readily found, its existence is strongly implied by the commercial availability of its derivatives, such as this compound-3-carboxylic acid (CAS No. 1500464-25-4).[3] This suggests that this compound primarily serves as a crucial, often synthesized in-house, intermediate in multi-step synthetic campaigns. This guide, therefore, aims to provide a comprehensive technical overview, from its fundamental identification and a plausible synthetic route to its potential applications in drug discovery, empowering researchers to harness its synthetic utility.

Part 1: Core Identification and Physicochemical Profile

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . The numbering of the indazole ring system begins at the nitrogen atom of the pyrazole ring that bears a hydrogen, and proceeds around the ring to give the substituents the lowest possible locants.

Structure:

Molecular Structure of this compound

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be in the range of other substituted indazoles |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

| pKa | The N-H proton is weakly acidic, typical for indazoles[4] |

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through established methods for indazole ring formation. A plausible and efficient route starts from a substituted aniline, a common strategy in heterocyclic chemistry.[5][6]

Proposed Synthetic Pathway

A reliable method for the synthesis of 4-substituted indazoles involves the diazotization and subsequent cyclization of an appropriately substituted aniline.[7] For the target molecule, a logical starting material would be 3-chloro-2,4-dimethylaniline .

Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed adaptation of established indazole synthesis methodologies.[5][6]

Step 1: Diazotization of 3-chloro-2,4-dimethylaniline

-

Dissolve 3-chloro-2,4-dimethylaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Causality: The acidic environment is crucial for the in situ formation of nitrous acid from sodium nitrite, which is the diazotizing agent. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt intermediate.

Step 2: Intramolecular Cyclization

-

Gently warm the reaction mixture containing the diazonium salt. The optimal temperature will need to be determined empirically but is typically in the range of 50-80 °C.

-

The cyclization reaction is often accompanied by the evolution of nitrogen gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: Heating provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group attacks the adjacent methyl-bearing carbon, leading to ring closure and the formation of the indazole core.

Spectroscopic Characterization (Expected)

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms will be particularly informative.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching frequencies of the heterocyclic ring.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][11][12] The introduction of chloro and methyl substituents at the 4 and 5 positions of the indazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties.

Role as a Synthetic Building Block

This compound is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The N-H group of the indazole ring can be alkylated or acylated to introduce various side chains, which is a common strategy in the development of indazole-based drugs.

Potential Therapeutic Applications

Indazole derivatives have been extensively investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many indazole-containing compounds have shown potent anticancer activity by inhibiting protein kinases.[2][13] The specific substitution pattern of this compound could lead to novel kinase inhibitors.

-

Anti-inflammatory Drugs: The indazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[13]

-

Neurological Disorders: Indazole derivatives have been explored for the treatment of various central nervous system disorders.[12]

The unique electronic and steric properties conferred by the chloro and methyl groups in this compound make it an attractive starting point for the design and synthesis of new therapeutic agents in these and other disease areas.

Part 4: Safety and Handling

As with any halogenated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its identification, a plausible synthetic route, expected characterization data, and potential applications. By understanding the chemistry and utility of this niche intermediate, researchers can unlock new avenues for the development of innovative medicines.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(19):5829. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2023;14(10):1858-1881. Available from: [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. 2018;28(6):441-453. Available from: [Link]

-

Teixeira FC, Ramos H, Antunes IF, Curto MJM, Duarte MT, Bento I. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2006;11(11):867-889. Available from: [Link]

-

Denya I, Malan SF, Joubert J. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. 2018;28(6):441-453. Available from: [Link]

-

Denya I, Malan SF, Joubert J. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. 2018;28(6):441-453. Available from: [Link]

-

Teixeira FC, Ramos H, Antunes IF, Curto MJM, Duarte MT, Bento I. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. 2006. Available from: [Link]

-

Teixeira FC, Ramos H, Antunes IF, Curto MJM, Duarte MT, Bento I. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. 2006;11(11):867-89. Available from: [Link]

-

Fluorescence emission spectra substituted 2H‐indazoles in different... ResearchGate. Available from: [Link]

-

Teixeira FC, et al. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. 2006;11:867-889. Available from: [Link]

-

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. PubChem. Available from: [Link]

-

5-chloro-3-(chloromethyl)-1H-indazole. Chemical Synthesis Database. Available from: [Link]

-

Meng G, Yang T, Liu Y. An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. 2011. Available from: [Link]

-

Halogenated Solvents. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]

-

Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic & Pharmaceutical Chemistry. Available from: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. 2014;19(12):19965-19977. Available from: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. 2021;9(1):20-34. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available from: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

-

1H-Indazole, 5-chloro-. PubChem. Available from: [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. 2022;27(19):6427. Available from: [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. 2023;13:4624-4628. Available from: [Link]

-

4-chloro-5-iodo-1H-indazole. PubChem. Available from: [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. 2005. Available from: [Link]

-

Chemical Hazards. EHSO Manual. 2023-2024. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1500464-25-4|this compound-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of 4-chloro-5-methyl-1H-indazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a detailed structural elucidation of the molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the principles and methodologies for the spectroscopic characterization of complex organic molecules.

Introduction to this compound

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have fueled extensive research into their synthesis and characterization.[1] this compound, with its specific substitution pattern, presents a unique spectroscopic profile. Accurate interpretation of its NMR, IR, and Mass spectra is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide will walk through a systematic analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.[3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the indazole ring. The predicted chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (TMS) are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.0 - 13.0 | Broad Singlet | - | The N-H proton of the indazole ring is acidic and often appears as a broad signal at a downfield chemical shift. |

| H-3 | ~8.0 - 8.2 | Singlet | - | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| H-6 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 | This proton is coupled to H-7. |

| H-7 | ~7.1 - 7.3 | Doublet | ~8.0 - 9.0 | This proton is coupled to H-6. |

| CH₃ | ~2.4 - 2.6 | Singlet | - | The methyl group protons will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~135 - 140 | This carbon is part of the pyrazole ring and is deshielded by the adjacent nitrogen atoms. |

| C-3a | ~120 - 125 | This is a quaternary carbon at the fusion of the two rings. |

| C-4 | ~115 - 120 | This carbon is substituted with a chlorine atom, which has a deshielding effect. |

| C-5 | ~130 - 135 | The methyl-substituted carbon will be in this region. |

| C-6 | ~125 - 130 | Aromatic carbon. |

| C-7 | ~110 - 115 | Aromatic carbon. |

| C-7a | ~140 - 145 | Quaternary carbon at the ring junction. |

| CH₃ | ~15 - 20 | The methyl carbon appears in the upfield region. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and measure the coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3100 - 3300 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Experimental Protocol for IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum of this compound, the following key peaks are expected:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₈H₇ClN₂). The presence of chlorine will result in an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation, leading to characteristic fragment ions. Common fragmentation pathways for indazoles involve the loss of small molecules like HCN or N₂.[10][11][12][13][14] The presence of the methyl and chloro substituents will also influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Figure 1: Workflow for the integrated spectroscopic analysis of this compound.

This integrated approach ensures a high degree of confidence in the structural assignment. The NMR data provides the core framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides additional structural clues through its fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound through a combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation. The predicted data and analytical workflows presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient and accurate identification of this and related indazole derivatives. The methodologies described herein are fundamental to ensuring the quality and integrity of chemical entities in the research and development pipeline.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

University of Lisbon. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole. Retrieved from [Link]

-

MDPI. (n.d.). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[3][4][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indazole, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-5-methyl-. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Potential Biological Activities of 4-Chloro-5-Methyl-1H-Indazole Derivatives

Abstract

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics and investigational drugs. Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, provides a versatile template for engaging with a wide array of biological targets. Derivatives of this core are known to possess potent anti-cancer, anti-inflammatory, antibacterial, and antiviral properties. This guide focuses on a specific, yet underexplored, subclass: 4-chloro-5-methyl-1H-indazole derivatives. By analyzing data from structurally related analogues, we delineate the significant therapeutic potential of this scaffold, particularly in oncology and inflammation. We provide a plausible synthetic route to the core structure, detail the primary mechanisms of action, present robust experimental protocols for validation, and summarize key structure-activity relationship data to guide future drug discovery efforts.

Part 1: The this compound Scaffold: Synthesis and Rationale

The Indazole Core: A Privileged Scaffold in Drug Discovery

The therapeutic importance of the indazole moiety is well-established. Marketed drugs such as Pazopanib , a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, and Benzydamine , a non-steroidal anti-inflammatory agent with analgesic properties, feature this core structure. The scaffold's success lies in its rigid, planar geometry and the strategic placement of nitrogen atoms, which can act as crucial hydrogen bond donors and acceptors. This allows indazole derivatives to function as effective "hinge-binders" in the ATP-binding pockets of various protein kinases, a mechanism central to their anticancer activity. The diverse biological activities reported for this class underscore its value as a foundational element for developing novel therapeutics.

Proposed Synthetic Pathway for this compound

While direct literature on the synthesis of this compound is scarce, a reliable and efficient pathway can be extrapolated from established methods for producing substituted indazoles. The classical approach involves the diazotization of a substituted ortho-toluidine followed by intramolecular cyclization. The synthesis of the closely related 4-chloro-1H-indazole from 3-chloro-2-methylaniline is well-documented and provides a robust template.

The logical precursor for our target scaffold is 3-chloro-2,4-dimethylaniline . The proposed synthesis proceeds via an in situ diazotization and cyclization, a method that avoids the isolation of the potentially unstable diazonium intermediate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol is adapted from a validated procedure for the synthesis of 4-chloro-1H-indazole. The use of acetic anhydride serves to form the acetamide in situ, which then directs the cyclization upon diazotization with isopentyl nitrite. Potassium acetate acts as a base. The final hydrolysis step removes the acetyl protecting group from the indazole nitrogen.

Materials:

-

3-Chloro-2,4-dimethylaniline

-

Potassium acetate (KOAc)

-

Chloroform (CHCl₃)

-

Acetic anhydride

-

Isopentyl nitrite

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a 250 mL round-bottomed flask, add 3-chloro-2,4-dimethylaniline (1 equiv.), potassium acetate (1.2 equiv.), and chloroform (12-15 mL per gram of aniline).

-

Cool the mixture to 0°C in an ice bath with magnetic stirring.

-

Slowly add acetic anhydride (3 equiv.) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 60°C.

-

Add isopentyl nitrite (2 equiv.) dropwise and continue stirring at 60°C overnight. Monitor reaction completion by TLC.

-

Upon completion, cool the mixture and add deionized water (7.5 mL per gram of aniline) and THF (15 mL per gram of aniline).

-

Cool the biphasic mixture to 0°C and add lithium hydroxide (7 equiv.). Stir vigorously at 0°C for 3 hours to effect hydrolysis of the N-acetyl group.

-

Transfer the mixture to a separatory funnel, add additional water, and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Part 2: Anticancer Activity: Targeting Kinase Signaling

The indazole scaffold is a validated pharmacophore for the development of protein kinase inhibitors. The 4-chloro substitution, in particular, has been shown to contribute to potent inhibitory activity, likely by forming favorable interactions within the hydrophobic regions of the ATP-binding pocket.

Mechanism of Action: Potent Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Indazole derivatives effectively inhibit kinases by competing with ATP for its binding site. The N-H and pyrazole nitrogen of the 1H-indazole ring typically form key hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the enzyme.

A study by Qu et al. demonstrated that an N-phenyl-N'-phenyl urea derivative bearing a 4-chloro-1H-indazole moiety (Compound 97 ) is a potent multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with nanomolar efficacy. This provides strong evidence that the 4-chloro-indazole core is well-suited for kinase inhibition. The addition of a 5-methyl group is anticipated to further enhance binding by occupying a small hydrophobic pocket, potentially improving both potency and selectivity.

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.

Key Data on Structurally Related Kinase Inhibitors

The following table summarizes data for a key 4-chloro-indazole derivative, demonstrating the potential of this scaffold.

| Compound | Target Kinase(s) | Activity (Kd or IC₅₀) | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| Compound 97 | c-Kit | Kd = 68.5 ± 9.5 nM | SK-MEL-3 (Melanoma) | 1.12 ± 0.06 µM | |

| PDGFRβ | Kd = 140 ± 0 nM | NB-4 (Leukemia) | 1.34 ± 0.20 µM | ||

| FLT3 | Kd = 375 ± 15.3 nM | SK-MEL-31 (Melanoma) | 1.77 ± 0.06 µM | ||

| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea |

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 5-Fluorouracil) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Anti-inflammatory Potential

Indazole derivatives have long been recognized for their anti-inflammatory properties, with the marketed drug Benzydamine serving as a prime example. The mechanism often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Mechanism of Action: Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving the production of mediators like prostaglandins and cytokines.

-

COX Inhibition: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key drivers of pain and inflammation. Many NSAIDs function by inhibiting these enzymes.

-

Cytokine Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) orchestrate the inflammatory cascade. Studies have shown that some indazole derivatives can significantly inhibit the production of these cytokines in a dose-dependent manner.

Computational and in vitro studies suggest that indazole derivatives can act as potent and selective COX-2 inhibitors, which is a desirable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Key Data on Anti-inflammatory Indazoles

The following table summarizes the inhibitory concentrations of various indazole derivatives against key inflammatory mediators.

| Compound | Target | Activity (IC₅₀ µM) | Assay System | Reference |

| Indazole | COX-2 | 23.42 | In vitro enzyme assay | |

| 6-Nitroindazole | COX-2 | 19.22 | In vitro enzyme assay | |

| Indazole | TNF-α | 220.11 | In vitro cytokine release | |

| 6-Nitroindazole | IL-1β | 100.75 | In vitro cytokine release |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Rationale: This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified using a plethysmometer.

Procedure:

-

Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative (e.g., 25, 50, 100 mg/kg, administered intraperitoneally or orally).

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. Analyze data using ANOVA followed by a post-hoc test.

Part 4: Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. Based on robust data from structurally related compounds, derivatives of this core are strongly predicted to exhibit potent anticancer and anti-inflammatory activities. The primary mechanism for the anticancer effect is likely through the inhibition of key protein kinases involved in oncogenic signaling. The anti-inflammatory properties are likely mediated by the suppression of COX-2 and pro-inflammatory cytokines.

Future work should focus on:

-

Synthesis and Characterization: Execution of the proposed synthesis to create a library of this compound derivatives with diverse substitutions at other positions (e.g., N1, C3).

-

Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized library against panels of kinases and in inflammatory assays to establish clear SAR.

-

Mechanism of Action Validation: Confirming target engagement in cellular and biochemical assays to validate the predicted mechanisms.

-

Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

This focused approach will be critical in translating the clear potential of the this compound scaffold into novel clinical candidates.

Part 5: References

-

ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--

-

Couto, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. Available at: --INVALID-LINK--

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: --INVALID-LINK--

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

-

Stanovnik, B., et al. (2001). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 6(8), 695-703. Available at: --INVALID-LINK--

-

Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: --INVALID-LINK--

-